molecular formula C12H15BrO4 B13875000 Methyl 4-(4-bromobutoxy)-2-hydroxybenzoate

Methyl 4-(4-bromobutoxy)-2-hydroxybenzoate

Cat. No.: B13875000
M. Wt: 303.15 g/mol
InChI Key: BNBDDZSEYBKYFZ-UHFFFAOYSA-N
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Description

Methyl 4-(4-bromobutoxy)-2-hydroxybenzoate is an organic compound that belongs to the class of hydroxybenzoates. This compound is characterized by the presence of a bromobutoxy group attached to the benzene ring, which is further substituted with a hydroxy group and a methyl ester. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-bromobutoxy)-2-hydroxybenzoate typically involves the reaction of methyl 4-hydroxybenzoate with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-bromobutoxy)-2-hydroxybenzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as azides, amines, or thiols.

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Esterification and hydrolysis: The ester group can undergo hydrolysis to form the corresponding carboxylic acid, or it can participate in transesterification reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, primary amines, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Esterification and hydrolysis: Acidic or basic catalysts are used for these reactions, with solvents like methanol or water.

Major Products Formed

    Nucleophilic substitution: Formation of azido, amino, or thio derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Esterification and hydrolysis: Formation of corresponding carboxylic acids or different esters.

Scientific Research Applications

Methyl 4-(4-bromobutoxy)-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antifungal and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-bromobutoxy)-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobutoxy group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can inhibit enzyme activity or modulate receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Methyl 4-(4-bromobutoxy)-2-hydroxybenzoate can be compared with other similar compounds, such as:

    Methyl 4-hydroxybenzoate: Lacks the bromobutoxy group and has different reactivity and applications.

    Methyl 4-(4-chlorobutoxy)-2-hydroxybenzoate: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.

    Methyl 4-(4-iodobutoxy)-2-hydroxybenzoate: Contains an iodine atom, which can affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H15BrO4

Molecular Weight

303.15 g/mol

IUPAC Name

methyl 4-(4-bromobutoxy)-2-hydroxybenzoate

InChI

InChI=1S/C12H15BrO4/c1-16-12(15)10-5-4-9(8-11(10)14)17-7-3-2-6-13/h4-5,8,14H,2-3,6-7H2,1H3

InChI Key

BNBDDZSEYBKYFZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)OCCCCBr)O

Origin of Product

United States

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